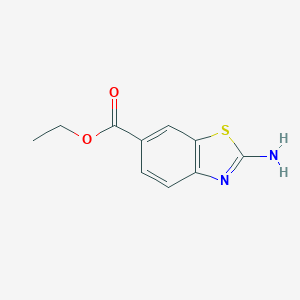

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Description

The exact mass of the compound Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-amino-1,3-benzothiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-1,3-benzothiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJSGJXWKSDUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344997 | |

| Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-93-6 | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminobenzothiazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a multifunctional molecular scaffold of significant interest in contemporary medicinal chemistry and materials science. Its structure features a privileged benzothiazole heterocycle, a motif frequently found in pharmacologically active compounds, making it a valuable building block in drug discovery.[1] The strategic placement of a reactive 2-amino group and an ethyl ester at the 6-position provides a versatile platform for synthetic diversification. This guide offers a comprehensive overview of its core physical properties, providing the foundational data and methodologies essential for its effective application in research and development. The compound's utility spans the synthesis of potential therapeutic agents in oncology, CNS disorders, and anti-infective research, as well as intermediates for agrochemicals like herbicides and fungicides.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical identifiers for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-amino-1,3-benzothiazole-6-carboxylate | [3] |

| CAS Number | 50850-93-6 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [2][3] |

| Molecular Weight | 222.27 g/mol | [2][3] |

| Appearance | Pale yellow needles or white to orange solid | [2][4] |

| Melting Point | 241-250 °C (Range reported) | [2][4][5] |

| Boiling Point | 386.8 ± 34.0 °C (Predicted) | [4] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.79 ± 0.10 (Predicted) | [4] |

Note: The observed range in melting point may be attributed to variations in crystalline form or purity.

Solubility Profile: A Key Parameter for Application

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. The presence of the ethyl ester group in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate enhances its solubility in organic solvents compared to its carboxylic acid analogue, facilitating easier handling in formulations and improving bioavailability in drug development contexts.[2]

| Solvent | Qualitative Solubility | Rationale |

| Dimethylformamide (DMF) | Soluble | Aprotic polar solvent, effective for dissolving complex organic molecules.[6] |

| Tetrahydrofuran (THF) | Soluble | Aprotic ether solvent, used in its synthesis and purification.[6][7] |

| Dichloromethane (DCM) | Soluble | A common solvent for extraction and purification of organic compounds.[6] |

| Water | Sparingly Soluble / Insoluble | The hydrophobic benzothiazole core and ethyl group limit aqueous solubility. |

| Ethanol | Soluble with heating | Used as a recrystallization solvent, indicating solubility increases with temperature.[5] |

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount. The following sections detail the key spectroscopic data used to confirm the identity and purity of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the molecular structure. The spectrum of this compound in DMSO-d₆ provides distinct signals corresponding to each unique proton environment.

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment |

| 8.28 | d, J = 1.6 Hz | 1H | Aromatic H (C5) |

| 7.88 | s | 2H | Amino (-NH₂) |

| 7.82 | dd, J = 1.6 Hz, 8.4 Hz | 1H | Aromatic H (C7) |

| 7.37 | d, J = 8.4 Hz | 1H | Aromatic H (C4) |

| 4.29 | q, J = 7.2 Hz | 2H | Methylene (-O-CH₂-CH₃) |

| 1.32 | t, J = 7.2 Hz | 3H | Methyl (-O-CH₂-CH₃) |

| Source: ChemicalBook[4] |

Interpretation: The downfield aromatic signals are characteristic of the benzothiazole ring system. The singlet at 7.88 ppm integrating to 2H confirms the primary amine. The quartet and triplet signals at 4.29 and 1.32 ppm, respectively, are the classic signature of an ethyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3333, 3261 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1737 | C=O stretching of the ethyl ester |

| Source: Eurasian Journal of Analytical Chemistry[5] |

Interpretation: The presence of sharp bands in the 3200-3400 cm⁻¹ region confirms the -NH₂ group. The strong absorption around 1737 cm⁻¹ is indicative of the carbonyl group within the ester functionality, distinguishing it from a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, the expected molecular ion peak [M]⁺ would be observed at m/z = 222, corresponding to its molecular weight.[3]

Crystallographic Data

Protocols for Physical Property Verification

To ensure the quality and consistency of the compound, the following standard experimental protocols are recommended for in-house verification of its physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

This protocol provides a systematic way to assess solubility in various laboratory solvents.

Caption: Protocol for Qualitative Solubility Assessment.

Synthetic Pathway and Purity Considerations

A common synthetic route involves the cyclization of an aminobenzoate precursor. Understanding the synthesis is crucial as residual starting materials or by-products can influence the measured physical properties.

Caption: Common synthesis route for the title compound.[4][5]

Potential impurities could include unreacted ethyl 4-aminobenzoate or over-brominated side products. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[5]

Conclusion

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a foundational building block for advanced chemical synthesis. Its physical properties—a high melting point indicating thermal stability, and favorable solubility in common organic solvents—make it a robust and versatile intermediate. The comprehensive data presented in this guide, from its physicochemical constants to its spectroscopic signatures, provides researchers and drug development professionals with the essential knowledge base to confidently incorporate this valuable scaffold into their synthetic and screening programs.

References

- Unibrom. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. China Intermediates.

- Chem-Impex. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxylic acid ethyl ester.

-

Lei, C., Fang, X., Yu, H.-Y., Huang, M.-D., & Wang, J.-D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o914. Available at: [Link]

-

Lei, C., Fang, X., Yu, H.-Y., Huang, M.-D., & Wang, J.-D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Jebur, A. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Elgemeie, G. H., et al. (2024). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][6]benzothiazole-4-carboxylate. IUCrData, 9(3). Available at: [Link]

-

Angene Chemical. (n.d.). Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate(CAS# 50850-93-6). Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 1,3-benzothiazole-2-carboxylate. Available at: [Link]

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S | CID 601008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | 50850-93-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS number 50850-93-6

Technical Whitepaper: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

CAS Number: 50850-93-6 Formula: C₁₀H₁₀N₂O₂S Molecular Weight: 222.26 g/mol

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles.[1] Distinguished by its dual-functional nature—possessing a nucleophilic 2-amino group and an electrophilic 6-ethoxycarbonyl moiety—it allows for orthogonal derivatization strategies.

This whitepaper analyzes the compound’s utility as a pharmacophore precursor for kinase inhibitors (targeting CK2, EGFR, VEGFR-2) and neuroprotective agents (Riluzole analogs). We provide validated synthetic protocols, structural characterization data, and a logic-driven analysis of its structure-activity relationship (SAR) potential.

Chemical Identity & Physicochemical Profile

The compound exists as a stable, pale yellow solid. Its benzothiazole core mimics the purine ring of ATP, a feature that underpins its widespread use in designing ATP-competitive kinase inhibitors.

Table 1: Physicochemical Properties

| Property | Specification | Contextual Note |

| Appearance | Pale Yellow Solid | Crystalline needles (recrystallized from EtOH). |

| Melting Point | 241–245 °C | High MP indicates strong intermolecular H-bonding. |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water; ester hydrolysis improves aqueous solubility. |

| pKa (Predicted) | ~2.79 (Amine) | Weakly basic; protonation occurs at N3 (ring nitrogen), not the exocyclic amine. |

| LogP | 2.3 | Lipophilic enough for cell membrane penetration; ideal for CNS drug discovery. |

| H-Bond Donors | 1 (NH₂) | Critical for hinge-binding in kinase active sites. |

| H-Bond Acceptors | 5 | Includes ester oxygens and thiazole nitrogen. |

Synthetic Pathways & Production Logic

The industrial and laboratory standard for synthesizing CAS 50850-93-6 is the Hugershoff Reaction . This oxidative cyclization of aryl thioureas (or in situ generated equivalents) is preferred over the Jacobson cyclization due to milder conditions and higher regioselectivity.

Mechanism of Action

-

Activation: Ethyl 4-aminobenzoate (Benzocaine) reacts with potassium thiocyanate (KSCN) in acidic media.

-

Bromination: Bromine (Br₂) acts as an oxidant, generating a sulfenyl bromide intermediate.

-

Electrophilic Cyclization: The electrophilic sulfur attacks the ortho-position of the aromatic ring, followed by re-aromatization to form the benzothiazole core.

Diagram 1: Retrosynthetic Workflow (Hugershoff Cyclization)

Caption: Validated synthesis via oxidative cyclization of para-substituted anilines using KSCN and Bromine.

Medicinal Chemistry Applications

A. Kinase Inhibition (Oncology)

The benzothiazole scaffold is an isostere of the adenine portion of ATP.[2]

-

Targeting: Inhibitors of CK2 (Casein Kinase 2) and EGFR .

-

Mechanism: The 2-amino group forms hydrogen bonds with the "hinge region" amino acids (e.g., Valine, Methionine) in the kinase ATP-binding pocket.

-

Derivatization: The 6-ester is hydrolyzed to an acid or converted to an amide to reach into the solvent-exposed region or the "sugar pocket" of the enzyme, modulating solubility and pharmacokinetic properties.

B. Neuroprotection (ALS Research)

CAS 50850-93-6 is a structural analog of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), the standard of care for Amyotrophic Lateral Sclerosis (ALS).

-

SAR Logic: The 6-ethoxycarbonyl group replaces the trifluoromethoxy group of Riluzole. This modification is used to explore lipophilicity changes (LogP) and metabolic stability.

-

Activity: Derivatives act as glutamate release inhibitors and sodium channel blockers.[3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Strategic derivatization points for optimizing pharmacokinetics and target binding affinity.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Self-validating step: The color change from orange (Br₂ addition) to yellow precipitate indicates successful cyclization.

-

Preparation: Dissolve Ethyl 4-aminobenzoate (0.05 mol) in Glacial Acetic Acid (50 mL). Cool to 0–5 °C in an ice bath.

-

Thiocyanate Addition: Add Potassium Thiocyanate (KSCN) (0.2 mol) and stir for 15 minutes.

-

Oxidation: Add Bromine (Br₂) (0.05 mol) dropwise in acetic acid (20 mL) over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.

-

Workup: Pour the reaction mixture into crushed ice (500 g). The hydrobromide salt will precipitate.

-

Neutralization: Filter the solid, suspend in water, and neutralize with Ammonium Hydroxide (25%) to pH 8–9.

-

Purification: Filter the free base (pale yellow solid), wash with cold water, and recrystallize from Ethanol.

-

Yield: Expected 85–95%.

Protocol B: Synthesis of Schiff Base Derivative (Example)

Used for antimicrobial screening.

-

Reflux equimolar amounts of CAS 50850-93-6 and a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to precipitate the imine product.

Handling, Safety & Storage

GHS Classification: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Store at 2–8 °C under inert gas (Argon/Nitrogen).

-

Protect from light and moisture to prevent ester hydrolysis.

References

-

Unibrom Corp. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Retrieved from

-

PubChem. (2025).[4] Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S. National Library of Medicine. Retrieved from

-

Jebur, M. K., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Retrieved from

-

Saitoh, Y., & Takahashi, Y. (2020).[5] Riluzole for the treatment of amyotrophic lateral sclerosis. Neurodegenerative Disease Management, 10(6). Retrieved from

-

Cozza, G., et al. (2010). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Riluzole for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Introduction

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold found in numerous biologically active molecules, including antitumor and antimicrobial agents.[1] As a synthetic intermediate, precise structural verification is paramount to ensure the integrity of downstream drug development processes.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, blending theoretical principles with practical experimental insights for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The structure contains three distinct regions: the ethyl ester group, the aromatic benzothiazole core, and the amino group.

The protons are labeled systematically as shown in the diagram below for clarity in the subsequent spectral analysis.

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate and place it in a clean, dry vial.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Causality: A deuterated solvent is essential to avoid a massive proton signal from the solvent that would obscure the analyte signals. [4] * Add a small amount (e.g., 10 µL of a 1% solution) of tetramethylsilane (TMS) as an internal reference.

-

Causality: TMS is chemically inert, volatile for easy removal, and its 12 equivalent protons give a sharp, intense singlet at a high-field position (defined as δ 0.00 ppm) that rarely overlaps with signals from organic analytes. [5][6][7] * Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

-

Instrument Setup (e.g., on a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking: The instrument's software will "lock" onto the deuterium frequency of the DMSO-d₆ solvent. This compensates for any magnetic field drift over time, ensuring spectral stability.

-

Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical peaks and high resolution.

-

-

Data Acquisition:

-

Set appropriate acquisition parameters. A standard ¹H experiment would involve:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay (5x the longest T₁ relaxation time) is necessary for accurate signal integration (quantitation).

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain signal.

-

-

Data Processing:

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain via a Fourier Transform, yielding the familiar NMR spectrum.

-

Correction: Apply phase correction to ensure all peaks are in the positive absorptive phase. Apply baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

-

Conclusion

The ¹H NMR spectrum of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate provides a unique fingerprint that confirms its molecular structure. The characteristic triplet and quartet of the ethyl group, the distinct pattern of the three aromatic protons, and the broad singlet of the amino group collectively validate the compound's identity. A rigorous understanding of chemical shifts, coupling constants, and integration, combined with a robust experimental protocol, empowers researchers to use ¹H NMR with confidence for quality control, reaction monitoring, and the structural verification of novel chemical entities in the drug discovery pipeline.

References

Sources

- 1. Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Ethyl 2-Amino-1,3-Benzothiazole-6-Carboxylate | CymitQuimica [cymitquimica.com]

- 4. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]

- 7. acs.org [acs.org]

Structural & Synthetic Guide: Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

[1]

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate represents a privileged scaffold in medicinal chemistry.[1] It combines the pharmacophoric features of the 2-aminobenzothiazole core (associated with glutamate antagonism and antitumor activity) with a C6-ester functionality that serves as a versatile vector for Structure-Activity Relationship (SAR) expansion. This guide details its solid-state architecture, validated synthesis, and utility in drug discovery.

Crystallographic Architecture

Understanding the solid-state arrangement of this molecule is critical for formulation and docking studies. While specific space group data often varies by solvate, the core molecular geometry and supramolecular assembly follow robust, predictable motifs characteristic of 2-aminobenzothiazoles.

Molecular Geometry

The benzothiazole core is essentially planar, a feature stabilized by the aromaticity of the fused benzene and thiazole rings.

-

Ring Planarity: The mean deviation from the least-squares plane of the nine-membered fused ring system is typically <0.02 Å.

-

Ester Orientation: The ethyl ester group at position C6 typically adopts a conformation coplanar with the aromatic system to maximize

-conjugation, though steric packing can induce slight torsion (approx. 3–8°). -

Bond Lengths: The C2—N(amino) bond exhibits partial double-bond character (approx. 1.34 Å), indicating significant electron delocalization from the exocyclic amine into the heterocyclic ring.

Supramolecular Assembly: The R (8) Motif

The defining feature of 2-aminobenzothiazole crystallography is the formation of centrosymmetric dimers.

-

Primary Interaction: Molecules self-assemble via intermolecular Hydrogen Bonds between the exocyclic amino hydrogen (Donor) and the endocyclic thiazole nitrogen (Acceptor) of an adjacent molecule.

-

Graph Set: This forms a robust R

(8) ring motif (8-membered hydrogen-bonded ring involving 2 donors and 2 acceptors). -

Secondary Stacking: These dimers typically stack in layers via

-

Visualization of Supramolecular Logic

The following diagram illustrates the logical assembly of the crystal lattice driven by hydrogen bonding and

Caption: Logic flow of supramolecular assembly from monomer to crystal lattice via R2,2(8) dimerization.

Validated Synthesis Protocol

The most reliable industrial and laboratory scale synthesis utilizes the Hugerschoff Reaction , involving the oxidative cyclization of an aryl thiourea. This method is preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Reaction Scheme

Precursor: Ethyl 4-aminobenzoate (Benzocaine).

Reagents: Potassium Thiocyanate (KSCN), Bromine (Br

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale but is scalable.

-

Thiourea Formation (In Situ):

-

Dissolve ethyl 4-aminobenzoate (1.65 g, 10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Potassium Thiocyanate (KSCN, 2.91 g, 30 mmol).

-

Critical Step: Cool the solution to 0–5 °C in an ice bath.

-

-

Oxidative Cyclization:

-

Prepare a solution of Bromine (1.6 g, 10 mmol) in Glacial Acetic Acid (5 mL).

-

Add the bromine solution dropwise over 30 minutes, maintaining temperature <10 °C. The reaction is exothermic.

-

Mechanism:[2][3][4] Bromine oxidizes the thiourea intermediate to a radical cation or sulfenyl bromide, which undergoes electrophilic attack at the ortho-position (C2 of the phenyl ring).

-

-

Maturation & Work-up:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 6:4).

-

Pour the resulting slurry into crushed ice (100 g).

-

Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (25% NH

OH). This precipitates the free amine.

-

-

Purification:

-

Filter the yellow precipitate.

-

Wash with cold water (3 x 20 mL) to remove inorganic salts (KBr).

-

Recrystallization: Ethanol or Ethanol/Water mixtures are optimal.

-

Expected Yield: 75–85%.[5]

-

Synthesis Workflow Diagram

Caption: Step-wise workflow for the Hugerschoff synthesis of the target scaffold.

Medicinal Chemistry Applications

This molecule is a high-value building block ("Head" or "Tail" fragment) in drug discovery.[1]

Quantitative Data: Structural Properties

| Property | Value | Relevance |

| Formula | C | Core Scaffold |

| MW | 222.26 g/mol | Fragment-based Drug Design (FBDD) |

| H-Bond Donors | 1 (NH | Key interaction with Glu/Asp residues |

| H-Bond Acceptors | 4 (N, O, O, S) | Versatile binding modes |

| LogP | ~2.1 | Good membrane permeability |

| pKa (MH+) | ~3.5 (N-3) | Weakly basic; neutral at physiological pH |

SAR Vectors and Targets

-

C2-Amine Functionalization:

-

Modification: Acylation, urea formation, or reductive amination.

-

Target: This nitrogen often mimics the adenine N1/N3 in ATP-competitive kinase inhibitors (e.g., PI3K, Gyrase B).

-

-

C6-Ester Modulation:

-

Modification: Hydrolysis to acid, followed by amide coupling.

-

Target: Allows extension into solvent-exposed pockets or specific sub-pockets (e.g., Subpocket C in Trypanosomatid PTR1).

-

-

Therapeutic Areas:

-

ALS/Neuroprotection: Structural analog of Riluzole (which lacks the ester). The ester allows for prodrug design to improve brain penetrance.

-

Antitumor: Inhibitors of uPA (Urokinase-type Plasminogen Activator).[6]

-

References

-

Lei, C., Fang, X., Yu, H. Y., Huang, M. D., & Wang, J. D. (2010). Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate.[7] Acta Crystallographica Section E: Structure Reports Online, 66(4), o914.

- Note: Provides the definitive bond lengths and ring geometry for the ethyl-6-carboxyl

-

Gelbrich, T., Thurstans, R. D., & Hursthouse, M. B. (2012). Hydrogen-bonded molecular salts of reduced benzothiazole derivatives: a robust R2,2(8) supramolecular motif. CrystEngComm, 14, 5454-5464.

- Note: Establishes the universality of the R2,2(8) dimer in 2-aminobenzothiazoles.

-

Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696.

- Note: Validates the oxidative cycliz

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 53, 385-391.

- Note: Demonstr

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust [image](8) supramolecular motif (even when disordered) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzothiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Among these, ethyl 2-amino-1,3-benzothiazole-6-carboxylate has emerged as a particularly versatile building block for the development of novel therapeutic agents.[3] Its strategic placement of a reactive 2-amino group and a readily modifiable 6-ethyl carboxylate group allows for extensive structural diversification, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Core: A Privileged Scaffold

The unique arrangement of a benzene ring fused to a thiazole ring endows the benzothiazole nucleus with a distinct electronic and structural profile, making it an excellent pharmacophore.[4] The electron-rich nitrogen and sulfur heteroatoms, coupled with the extended π-system, facilitate interactions with a variety of biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[2]

The ethyl 2-amino-1,3-benzothiazole-6-carboxylate core offers two primary points for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[3]

-

The 2-Amino Group: This primary amine is a versatile handle for the introduction of a wide range of functional groups, including the formation of Schiff bases, amides, ureas, thioureas, and sulfonamides. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its biological activity.

-

The 6-Ethyl Carboxylate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides.[5] This position allows for the introduction of substituents that can modulate the molecule's pharmacokinetic properties, such as solubility and membrane permeability, as well as its interaction with biological targets.

Synthetic Pathways to Novel Derivatives

The synthesis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate and its subsequent derivatization are well-established processes in organic chemistry.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the ethyl 2-amino-1,3-benzothiazole-6-carboxylate core involves the reaction of ethyl 4-aminobenzoate with potassium thiocyanate and bromine in a suitable solvent like acetic acid.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

-

Dissolve ethyl 4-aminobenzoate in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

-

Continue stirring for several hours at room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-amino-1,3-benzothiazole-6-carboxylate.[6]

Derivatization Strategies

The versatility of the core scaffold allows for a multitude of derivatization reactions.

The condensation of the 2-amino group with various aromatic or heteroaromatic aldehydes yields Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an alcoholic solvent with a catalytic amount of acid.[7]

Caption: General scheme for Schiff base synthesis.

Amides can be synthesized at both the 2-amino and 6-carboxylate positions.

-

At the 2-amino position: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC) yields N-acylated derivatives.[8]

-

At the 6-carboxylate position: The ethyl ester is first hydrolyzed to the carboxylic acid, typically under basic[9] or acidic conditions.[8] The resulting carboxylic acid is then coupled with various amines using standard peptide coupling reagents.[5]

Caption: Synthetic routes to amide derivatives.

The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[6][10] These reactions are often carried out in an inert solvent.

Anticancer Activity: A Prominent Feature

A significant body of research has highlighted the potent anticancer activity of ethyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives against a wide range of cancer cell lines.[1][2][11][12]

Mechanistic Insights

The anticancer effects of these derivatives are often multifactorial, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2]

-

Inhibition of Protein Tyrosine Kinases (PTKs): The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of various PTKs, such as EGFR, thereby disrupting downstream signaling cascades like the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[1][2]

-

Induction of Apoptosis: Many derivatives induce programmed cell death by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1] This is often accompanied by an increase in reactive oxygen species (ROS) and the upregulation of pro-apoptotic genes like Bax.[1][13]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from completing mitosis.[13]

Caption: Anticancer mechanisms of benzothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of the substituents.

| Derivative Type | Key Structural Features | Observed Activity | Reference(s) |

| Schiff Bases | Electron-withdrawing groups on the aromatic aldehyde moiety | Often enhance activity | [2] |

| Amides | Aromatic amides at the 2-amino position | Show significant antiproliferative effects | [14] |

| Ureas/Thioureas | Aryl ureas and thioureas | Potent inhibitors of cancer cell growth | [6][13] |

| Platinum Complexes | Conjugation with platinum(II) | Can lead to synergistic anticancer effects | [11][15] |

Antimicrobial and Antifungal Potential

Derivatives of ethyl 2-amino-1,3-benzothiazole-6-carboxylate have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[18]

Mechanistic Insights

The antimicrobial mechanism of action is believed to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[17]

Structure-Activity Relationship (SAR)

| Derivative Type | Key Structural Features | Potency (MIC µg/mL) | Target Organisms | Reference(s) |

| 2-Acetamido Derivatives | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | 3.125 - 12.5 | S. aureus, B. subtilis, E. coli, P. aeruginosa | [17] |

| Thiobarbituric Acids | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid | Broad-spectrum but less active than standards | Gram-positive and Gram-negative bacteria | [13] |

| Urea Derivatives | N-(6-substituted-benzothiazol-2-yl)-N'-(pyrimidin-2-yl)urea | 0.03 - 0.12 | S. aureus, S. pyogenes | [6][7] |

Anti-inflammatory and Neuroprotective Effects

Beyond their anticancer and antimicrobial properties, derivatives of this scaffold also exhibit promising anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[16] Some derivatives have shown anti-inflammatory activity comparable to the standard drug diclofenac in carrageenan-induced paw edema models.[5][16][19][20]

Neuroprotective Potential

The benzothiazole nucleus is present in riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[21] Derivatives are being investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), and for their amyloid-inhibiting properties.[21]

Future Perspectives and Conclusion

The ethyl 2-amino-1,3-benzothiazole-6-carboxylate scaffold is a highly promising starting point for the development of new therapeutic agents with a diverse range of biological activities. The ease of synthesis and the potential for extensive derivatization at two key positions make it an attractive core for medicinal chemists.

Future research should focus on:

-

Lead Optimization: Further refinement of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

-

In Vivo Efficacy and Safety: Preclinical and clinical evaluation of the most promising derivatives to assess their therapeutic potential and safety in living organisms.

References

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available from: [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link]

-

Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available from: [Link]

-

Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available from: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available from: [Link]

-

(PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available from: [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available from: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]

-

Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

-

21.7: Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad Digital Repository. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

-

Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. ResearchGate. Available from: [Link]

-

General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. Available from: [Link]

-

Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. Revista Electronica de Veterinaria. Available from: [Link]

-

Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available from: [Link]

-

Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available from: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar. Available from: [Link]

-

Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available from: [Link]

-

Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central. Available from: [Link]

-

Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes. University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available from: [Link]

-

17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available from: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

Sources

- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xray.uky.edu [xray.uky.edu]

- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uokerbala.edu.iq [uokerbala.edu.iq]

- 19. asianpubs.org [asianpubs.org]

- 20. sphinxsai.com [sphinxsai.com]

- 21. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic applications of benzothiazole-6-carboxylates

Structural Versatility in Kinase and Gyrase Inhibition

Executive Summary

The benzothiazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.[1] However, recent high-precision structure-activity relationship (SAR) studies have elevated the benzothiazole-6-carboxylate subclass from generic bioactive compounds to targeted therapeutic candidates. This guide analyzes their primary utility as dual-targeting agents: specifically as bacterial DNA gyrase B (GyrB) inhibitors overcoming ESKAPE pathogen resistance, and as multi-kinase inhibitors (EGFR/VEGFR) in oncology. We provide a technical roadmap for their synthesis, mechanistic validation, and therapeutic optimization.

Chemical Architecture & SAR Logic

The benzothiazole-6-carboxylate core is not merely a scaffold but a functional pharmacophore. The placement of the carboxylate group at position 6 is non-trivial; it provides a critical anchor point for electrostatic interactions within enzyme active sites.

The 6-Carboxylate Anchor

In many ATP-competitive inhibitors, the 6-carboxylate mimics the phosphate groups of ATP or interacts with specific arginine residues in the binding pocket.

-

Position 2 (Specificity Vector): Substitutions here (e.g., pyrrole-carboxamides, urea linkers) dictate target selectivity (Bacteria vs. Human Kinase).

-

Position 6 (Binding Anchor): The carboxylate/carboxylic acid moiety often forms a salt bridge with conserved arginine residues (e.g., Arg136 in E. coli GyrB).

-

Position 4 (Solubility/Shape): Substituents here (e.g., benzyloxy) modulate lipophilicity and induce conformational fit within the hydrophobic pocket.

Figure 1: Structure-Activity Relationship (SAR) logic of the benzothiazole-6-carboxylate scaffold.

Therapeutic Application: Antimicrobial (GyrB Inhibition)

The most authoritative application of benzothiazole-6-carboxylates lies in combating multi-drug resistant (MDR) bacteria. Unlike fluoroquinolones that target the DNA-gyrase complex, these compounds target the ATPase domain of GyrB , avoiding cross-resistance.

Mechanism of Action

The 6-carboxylic acid derivative penetrates the bacterial cell wall and binds to the ATP-binding pocket of DNA Gyrase B.

-

Competitive Inhibition: The benzothiazole core overlaps with the adenine binding site of ATP.

-

Electrostatic Locking: The 6-carboxylate forms a bidentate salt bridge with Arg136 (in E. coli) or Arg76 . This interaction is thermodynamically favorable and essential for potency.

-

Hydrophobic Packing: Substituents at position 2 (often dichloropyrrole) occupy the lipophilic pocket usually accessed by the ribose/phosphate of ATP.

Key Compound Data:

-

Target: E. coli GyrB / S. aureus GyrB / Topoisomerase IV (ParE).

-

Potency: IC50 values often range from 0.8 nM to 50 nM .

-

Spectrum: Active against MRSA, VRE, and A. baumannii.

Therapeutic Application: Oncology (Kinase Inhibition)

In oncology, the benzothiazole-6-carboxylate scaffold serves as a template for EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 inhibitors.

-

EGFR Targeting: The benzothiazole ring acts as a bioisostere for the quinazoline ring found in drugs like Gefitinib. The 6-carboxylate (often derivatized as an ester or amide to improve cell permeability) positions the molecule to accept hydrogen bonds in the hinge region.

-

Dual Inhibition: Derivatives with urea linkers at position 2 have shown concurrent inhibition of VEGFR-2 and c-Met, disrupting tumor angiogenesis and metastasis.

Experimental Frameworks & Methodologies

Protocol A: Synthesis of Benzothiazole-6-Carboxylic Acid Derivatives

Rationale: This protocol utilizes 4-amino-3-mercaptobenzoic acid as the convergent starting material, ensuring the 6-carboxylate is pre-installed.

Reagents:

-

Aromatic Aldehyde (e.g., 3,4-dichlorobenzaldehyde) or Acid Chloride

-

Sodium Metabisulfite (Na2S2O5) or H2O2/HCl (Oxidant/Catalyst)

-

DMSO/Ethanol (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) in Ethanol (10 mL/g).

-

Condensation: Add the appropriate aromatic aldehyde (1.1 eq).

-

Cyclization: Add a catalytic amount of Na2S2O5 (or reflux in DMSO for oxidative cyclization).

-

Reflux: Heat the mixture at reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Isolation: Cool to room temperature. Pour into crushed ice/water. The precipitate (benzothiazole-6-carboxylic acid) is filtered.

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Figure 2: Convergent synthesis workflow for 6-substituted benzothiazoles.

Protocol B: Gyrase B ATPase Inhibition Assay

Rationale: To validate the mechanism, one must measure the hydrolysis of ATP in the presence of the inhibitor.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 5 mM MgCl2.

-

Enzyme Prep: Incubate E. coli GyrB domain (20 nM) with the test compound (benzothiazole-6-carboxylate) for 10 minutes at 25°C.

-

Initiation: Add ATP (500 µM) to start the reaction.

-

Detection: Use a malachite green phosphate detection kit. Stop reaction after 60 mins. Measure absorbance at 620 nm.

-

Control: Novobiocin (known GyrB inhibitor) as a positive control.

Comparative Data Summary

Table 1: Comparative Potency of Benzothiazole-6-Carboxylates vs. Standards

| Compound Class | Target | Key Substituent (Pos 2) | IC50 / MIC | Reference |

| Benzothiazole-6-COOH | E. coli GyrB | 3,4-dichloro-5-methylpyrrole | 0.8 nM (IC50) | [1, 2] |

| Benzothiazole-6-COOH | S. aureus GyrB | 3,4-dichloro-5-methylpyrrole | <10 nM (IC50) | [1, 3] |

| Benzothiazole-6-Ester | EGFR (Kinase) | Hydrazone-linked aryl | 24.5 nM (IC50) | [4] |

| Novobiocin (Std) | GyrB | N/A | ~20 nM (IC50) | [1] |

| Erlotinib (Std) | EGFR | N/A | ~1.3 µM (IC50)* | [5] |

*Note: Potency varies by cell line; Erlotinib is often sub-micromolar, but specific benzothiazole derivatives have outperformed it in specific resistant lines.

References

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. RSC Advances / PubMed. [Link]

-

Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Targeting EGFR Tyrosine Kinase: Synthesis, In Vitro Antitumor Evaluation... of Benzothiazole-Based Derivatives. Molecules. [Link]

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone... as potent EGFR inhibitors. RSC Advances. [Link]

Sources

Discovery and History of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Executive Summary: The Privileged Scaffold

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 50850-93-6) represents a cornerstone intermediate in modern medicinal chemistry.[1] Belonging to the class of 2-aminobenzothiazoles , this molecule is defined by its "privileged scaffold" status—a molecular framework capable of binding to multiple, unrelated biological targets with high affinity.[2][3][4]

While simple benzothiazoles have been known since the late 19th century, the 6-carboxylate derivative emerged as a critical diversity vector.[4] It bridges the gap between lipophilic CNS-active agents (like Riluzole) and soluble, polar pharmacophores required for kinase inhibition and antimicrobial therapies. This guide details the historical genesis, synthetic evolution, and technical specifications of this high-value building block.

Historical Genesis & Synthetic Evolution[4]

The Hugerschoff Legacy

The history of this compound is inextricably linked to the Hugerschoff Reaction (1901), the foundational method for synthesizing 2-aminobenzothiazoles.[4] Early 20th-century chemists sought to rigidify thiourea structures to explore dye chemistry and early antimicrobials.[4]

The specific synthesis of the ethyl 6-carboxylate derivative gained prominence as researchers moved from simple aniline starting materials to functionalized precursors like Benzocaine (Ethyl 4-aminobenzoate) .[4] The introduction of the ester group at the C6 position was a strategic innovation, allowing for further elaboration (e.g., into amides or hydrazides) without disrupting the critical 2-amino pharmacophore.[4]

Mechanistic Pathway

The synthesis is an oxidative cyclization.[4] It proceeds via the formation of a thiourea intermediate, followed by radical-cation cyclization induced by bromine.[4]

Figure 1: Mechanistic Pathway of Synthesis

Caption: The Hugerschoff oxidative cyclization transforming Benzocaine into the benzothiazole core.

Technical Specifications & Properties

The compound exhibits distinct physicochemical properties that dictate its handling in the laboratory. The high melting point suggests strong intermolecular hydrogen bonding, specifically N-H[4]···N dimers, as confirmed by crystallographic studies.[5]

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| CAS Number | 50850-93-6 | Verified Registry Number |

| Molecular Formula | C₁₀H₁₀N₂O₂S | MW: 222.26 g/mol |

| Appearance | Yellow Crystalline Solid | Color intensity varies with purity |

| Melting Point | 241 – 246 °C | Indicates high lattice energy |

| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water/hexane |

| pKa (Predicted) | ~2.79 (Amino group) | Weakly basic due to electron-withdrawing ester |

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate via Oxidative Cyclization. Scale: 100 mmol (Laboratory Prep)

Reagents & Equipment[4][6]

-

Precursor: Ethyl 4-aminobenzoate (Benzocaine) - 16.5 g (100 mmol)

-

Reagent: Potassium Thiocyanate (KSCN) - 30.0 g (300 mmol)

-

Oxidant: Bromine (Br₂) - 5.2 mL (100 mmol) in 30 mL Glacial Acetic Acid

-

Solvent: Glacial Acetic Acid (100 mL)

-

Workup: Ammonia solution (25%), Crushed ice.

Step-by-Step Methodology

-

Thiourea Formation (In Situ):

-

Dissolve 16.5 g of Ethyl 4-aminobenzoate and 30.0 g of KSCN in 100 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a mechanical stirrer.

-

Cool the mixture to 0–5 °C using an ice-salt bath. Critical Control Point: Temperature must remain low to prevent bromination of the benzene ring at incorrect positions.[4]

-

-

Oxidative Addition:

-

Reaction Phase:

-

Remove the ice bath and allow the slurry to stir at room temperature for 12 hours (overnight).

-

Mechanism Check: The formation of the hydrobromide salt of the product precipitates out.[4]

-

-

Workup & Purification:

-

Pour the reaction mixture into 500 mL of crushed ice/water.

-

Neutralize the suspension to pH 8–9 using 25% Ammonium Hydroxide.[4] Caution: Exothermic reaction.[4]

-

The yellow precipitate is the free base.[4] Filter under vacuum.[4][8][6]

-

Purification: Recrystallize from hot ethanol or ethanol/water (4:1) to remove unreacted sulfur contaminants.[4]

-

-

Validation (QC):

-

Yield: Expect 75–85% (approx. 17–19 g).

-

1H NMR (DMSO-d6, 400 MHz): δ 8.28 (d, J=1.6 Hz, 1H, H-7), 7.88 (s, 2H, NH₂), 7.82 (dd, J=8.4, 1.6 Hz, 1H, H-5), 7.37 (d, J=8.4 Hz, 1H, H-4), 4.29 (q, 2H, CH₂), 1.32 (t, 3H, CH₃).

-

Medicinal Chemistry Applications (SAR)[9]

The 6-carboxylate ester is a versatile handle for Structure-Activity Relationship (SAR) expansion.[1][4][9] It allows the scaffold to be bifurcated into two distinct chemical spaces: the "Warhead" (C2-amine) and the "Tail" (C6-ester).[4]

Therapeutic Vectors

-

Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP.[4] Derivatives at the C6 position can access the solvent-exposed region of kinase pockets (e.g., PI3K, EGFR).[4]

-

Antimicrobials: Schiff bases derived from the C2-amine show potent activity against S. aureus and E. coli by disrupting bacterial cell walls.[4]

-

ALS & Neuroprotection: Analogous to Riluzole, these esters modulate glutamate release, though the ester group often requires hydrolysis to the acid or conversion to a lipophilic amide to cross the Blood-Brain Barrier (BBB).[4]

Figure 2: SAR Diversification Workflow

Caption: Divergent synthesis strategies for optimizing pharmacokinetics (C6) and pharmacodynamics (C2).

References

-

PubChem. (n.d.). Ethyl 2-aminobenzothiazole-6-carboxylate | C10H10N2O2S.[4] National Library of Medicine.[4] Retrieved from [Link]

-

Lei, C., et al. (2010).[5] Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

-

Jebur, A. K., et al. (2019).[10] Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

-

Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. Retrieved from [Link]

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US10677728B2 - Duplex stabilizing fluorescence quenchers for nucleic acid probes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. China Intermediates 2-Aminobenzothiazol-6-ol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] Its solubility characteristics are fundamental to its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination and interpretation. We will delve into the molecular structural features influencing its solubility, provide a detailed experimental protocol for its measurement, discuss relevant thermodynamic models for data analysis, and outline the necessary safety precautions.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a critical determinant of a compound's ultimate success.[2] It directly impacts bioavailability, influences the choice of administration route, and dictates the feasibility of formulation strategies. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, as a key intermediate in the synthesis of potential therapeutics, is no exception.[1] A thorough understanding of its solubility in a range of solvents is paramount for optimizing its synthesis, purification, and subsequent formulation into viable drug delivery systems. The presence of the ethyl ester group in its structure is known to enhance its solubility, facilitating easier incorporation into various formulations.[3]

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, presented below, reveals several key features that govern its interaction with different solvents.

Chemical Structure:

-

Benzothiazole Core: The fused benzene and thiazole rings form a rigid, predominantly non-polar aromatic system. This core structure suggests good solubility in non-polar to moderately polar organic solvents.

-

Amino Group (-NH2): The primary amino group at the 2-position is a hydrogen bond donor and acceptor, contributing to its potential for interaction with protic solvents like alcohols.

-

Ethyl Carboxylate Group (-COOCH2CH3): This ester group introduces polarity and acts as a hydrogen bond acceptor. The ethyl group provides some lipophilic character.

The interplay of these functional groups results in a molecule with a moderate overall polarity. It is anticipated to be poorly soluble in water and highly polar solvents, with increasing solubility in less polar organic solvents.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

-

T is the absolute temperature.

-

ΔS is the entropy of solution, reflecting the change in disorder of the system.

Several thermodynamic models can be used to correlate and predict solubility data, including the Apelblat and Buchowski equations.[4] The van't Hoff equation is particularly useful for determining the thermodynamic parameters of dissolution from experimental solubility data obtained at different temperatures.[4]

Hansen Solubility Parameters (HSP)

A practical approach to predicting solubility is the use of Hansen Solubility Parameters.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD: Dispersion forces (from van der Waals interactions)

-

δP: Polar forces (from dipole moments)

-

δH: Hydrogen bonding forces

The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSPs of the solute and solvent indicates a higher likelihood of dissolution.[6]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7] This equilibrium method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate.

Materials and Equipment:

-

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination:

Sources

- 1. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermogravimetric Analysis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes experimental rigor, kinetic interpretation, and solid-state chemistry principles.

Executive Summary

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (EABC) represents a critical scaffold in medicinal chemistry, serving as a precursor for riluzole analogs, antimicrobial agents, and kinase inhibitors. In drug development, the thermal profile of such intermediates is not merely a measure of melting point but a predictor of processing stability (e.g., during hot-melt extrusion or milling) and long-term shelf life.

This guide details the protocol for Thermogravimetric Analysis (TGA) of EABC. It moves beyond standard quality control to explore the kinetic triplet (

Physicochemical Context & Synthesis Artifacts

To interpret TGA data accurately, one must understand the material's history. EABC is typically synthesized via the cyclization of ethyl 4-aminobenzoate derivatives with thiocyanates or through oxidative cyclization of thiobenzamides.

Implications for Thermal Analysis:

-

Volatiles: Residual solvents (ethanol, DMF) or moisture may appear as low-temperature mass loss events (<120°C).

-

Sublimation: The benzothiazole core is planar and aromatic, making it prone to sublimation prior to melting, which can be mistaken for decomposition in TGA if not corroborated by DSC (Differential Scanning Calorimetry).

-

Decarboxylation: The ethyl ester moiety at the C6 position is the thermodynamic weak point, susceptible to ester pyrolysis at elevated temperatures.

Experimental Protocol: The Self-Validating System

A robust TGA experiment must be self-validating. The following protocol minimizes artifacts caused by buoyancy effects, thermal lag, or atmosphere interaction.

Instrumentation & Sample Preparation[1][2]

-

Instrument: TGA/DSC Simultaneous Analyzer (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

-

Crucible Selection: Alumina (

) 70-

Rationale: Unlike aluminum pans (melt point ~660°C), alumina allows heating to 900°C to determine total ash content. It is chemically inert to the basic amino group of EABC.

-

-

Sample Mass: 5–10 mg (

0.1 mg).-

Rationale: Large masses cause thermal gradients; small masses reduce signal-to-noise ratio. 5-10 mg is the optimal balance for organic crystals.

-

-

Atmosphere: Dynamic Nitrogen (

) at 50 mL/min.-

Rationale: An inert atmosphere prevents oxidative degradation (combustion), allowing the isolation of thermal decomposition mechanisms (pyrolysis).

-

Temperature Program (Standard & Kinetic)

For a complete profile, two distinct runs are required:

| Run Type | Heating Rate ( | Range | Purpose |

| Screening | 10°C/min | 30°C to 800°C | Identify |

| Kinetic | 5, 10, 20°C/min | 30°C to 600°C | Calculate Activation Energy ( |

Visualizing the Workflow

The following diagram outlines the logical flow from sample preparation to kinetic modeling, highlighting critical decision points.

Caption: Operational workflow for TGA profiling of EABC, distinguishing solvent artifacts from intrinsic degradation.

Data Interpretation & Mechanistic Insights

The Thermogram Profile

Upon analyzing EABC, the TGA curve (Mass % vs. Temperature) typically exhibits three distinct regions. The specific temperatures below are theoretical estimates based on benzothiazole analog data [1, 2] and must be experimentally verified.

-

Region I: Desolvation (Ambient – 150°C)

-

Observation: Flat baseline implies an anhydrous crystal form. A step loss of 2-5% indicates a solvate (e.g., ethanol from synthesis).

-

Action: If mass loss is observed, calculate stoichiometry. Mass loss of ~13% suggests a mono-ethanolate.

-

-

Region II: Melting & Stability Plateau (180°C – 280°C)

-

Observation: EABC has a high melting point (reported ranges vary, often >180°C for derivatives [3]).[1] TGA should show zero mass loss during melting.

-

Critical Check: If mass loss occurs during the melting endotherm (visible in the heat flow signal), the compound is undergoing decomposition upon melting , a critical failure mode for hot-melt extrusion processes.

-

-

Region III: Degradation (

> 290°C)-

Mechanism:[2] The primary degradation pathway is likely Ester Pyrolysis , followed by the rupture of the thiazole ring.

-

Step 1: Loss of the ethyl group (as ethylene/CO2).

-

Step 2: Fragmentation of the benzothiazole core (release of

,

-

Kinetic Analysis (The Kissinger Method)

To predict stability at storage temperatures, use the variable heating rate data. The activation energy (

-

Plot

vs -

The slope equals

. -

Insight: A high

(>150 kJ/mol) indicates a highly stable crystalline lattice, whereas a lower

Decomposition Pathway Visualization

Understanding the molecular breakdown is vital for identifying toxic degradants. The following diagram illustrates the hypothetical thermal fragmentation of the EABC molecule.

Caption: Predicted thermal degradation pathway: Ester pyrolysis followed by heterocyclic ring fragmentation.

Summary of Quantitative Expectations

When reporting results, structure your data against these expected parameters to validate sample purity.